N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10(21)11-4-2-5-12(8-11)18-15(22)9-24-16-13-6-3-7-14(13)19-17(23)20-16/h2,4-5,8H,3,6-7,9H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVUZIVPLMKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 475.58 g/mol. Its structure includes an acetylphenyl group and a cyclopentapyrimidine moiety linked through a sulfanyl group. This unique configuration suggests various potential reactivities and biological activities.
Anticancer Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit notable anticancer activity. For instance, research on derivatives of similar structures has shown selective cytotoxicity against various tumor cell lines while sparing normal cells .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Compound A | Anticancer | 10.5 |
| Compound B | Anticancer | 15.7 |
| N-(3-acetylphenyl)-2-(...) | TBD | TBD |
Enzyme Inhibition
Another significant area of interest is the compound's potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are critical in treating conditions like Alzheimer’s disease. Some derivatives have shown promising results with IC50 values indicating moderate to high potency against these enzymes .
Understanding the mechanisms through which this compound exerts its effects is essential for its development as a therapeutic agent. Interaction studies have suggested that the compound may engage in specific binding interactions with target proteins involved in cancer pathways or neurotransmitter regulation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Acetamide Derivatives : A series of substituted acetamide derivatives were synthesized and tested for their inhibitory properties against BChE. Notably, some derivatives exhibited IC50 values below 50 μM, indicating significant potential as therapeutic agents .
- Cytotoxicity Assessment : Research comparing various derivatives demonstrated that certain structural modifications can enhance cytotoxicity against cancer cells while minimizing effects on normal cells .
Q & A
Q. What are the key synthetic challenges in preparing N-(3-acetylphenyl)-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide, and how can they be addressed methodologically?
Answer: The synthesis involves constructing the cyclopenta[d]pyrimidin-2-one core and introducing the sulfanyl-acetamide moiety. Key challenges include:
- Regioselectivity : Ensuring proper functionalization of the pyrimidine ring (e.g., sulfanyl group at C4). Multi-step protocols with protecting groups (e.g., acetyl for the phenyl group) are recommended .
- Oxidative stability : The 2-oxo group in the pyrimidine core may degrade under harsh conditions. Low-temperature reactions (<60°C) in inert atmospheres (N₂/Ar) are advised .
- Purification : Use preparative HPLC or column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: A combination of spectroscopic and crystallographic methods is critical:
- NMR : Assign peaks for the acetylphenyl group (δ 2.1–2.3 ppm for CH₃, δ 7.3–7.7 ppm for aromatic protons) and the cyclopenta[d]pyrimidinone core (δ 5.5–6.0 ppm for CH in the fused ring) .
- X-ray diffraction (XRD) : Resolve bond lengths (e.g., C–S bond ~1.76–1.82 Å in sulfanyl groups) and dihedral angles to confirm spatial arrangement .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~430–450 Da, depending on substituents) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis route for this compound?
Answer:
- DFT calculations : Model transition states for cyclopenta[d]pyrimidinone formation to identify energy barriers and ideal catalysts (e.g., Pd/C for dehydrogenation) .
- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields (e.g., DMF vs. ethanol for thiolation steps) .
- Docking studies : Pre-screen derivatives for bioactivity to prioritize synthetic targets (e.g., binding affinity to kinase domains) .
Q. What strategies resolve contradictions in biological activity data for sulfanyl-acetamide derivatives?
Answer:
- Purity validation : Contradictions may arise from impurities. Use LC-MS to verify >95% purity and exclude byproducts (e.g., oxidized sulfanyl groups) .
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., acetylphenyl vs. chlorophenyl) to isolate activity trends .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Answer:
- Hydrogen-bond networks : Analyze XRD data to identify intermolecular interactions (e.g., N–H⋯O bonds in the pyrimidinone core) that stabilize the solid state .
- Torsional strain : Adjust substituents (e.g., methyl vs. ethyl groups) to minimize steric clashes in the cyclopenta ring .
- Solvate formation : Co-crystallize with solvents (e.g., DMSO) to improve solubility without altering bioactivity .
Methodological Frameworks
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
Answer:
- Kinase profiling : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) across a panel of kinases (e.g., CDK2, EGFR) .
- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate, using staurosporine as a positive control .
- Cellular cytotoxicity : Pair kinase assays with MTT tests on normal cells (e.g., NIH/3T3) to assess selectivity .
Q. How can researchers mitigate degradation during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under vacuum at -20°C to prevent hydrolysis of the acetamide group .
- Light sensitivity : Use amber vials to protect the sulfanyl group from UV-induced oxidation .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
